molecular formula C9H12N2O B1269814 3,4-Dimethylbenzohydrazide CAS No. 42596-61-2

3,4-Dimethylbenzohydrazide

Cat. No. B1269814
CAS RN: 42596-61-2
M. Wt: 164.2 g/mol
InChI Key: HLRJRJKXLKZPKM-UHFFFAOYSA-N
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Description

"3,4-Dimethylbenzohydrazide" is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structural and functional properties. This summary synthesizes information from recent studies to provide insights into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of derivatives related to "this compound" often involves condensation reactions with various aldehydes and characterizations through methods like FT-IR, NMR, and X-ray diffraction. For instance, derivatives have been synthesized and characterized to explore their vibrational spectroscopy, molecular structures, and potential biological activities (Karrouchi et al., 2020).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR and NMR are pivotal in determining the molecular structure of "this compound" derivatives. These methods facilitate understanding the optimized molecular structures in various phases and solutions, offering insights into the compound's structural stability and reactivity (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving "this compound" derivatives can lead to the formation of compounds with significant antidiabetic and antioxidant activities. Such activities are attributed to the compounds' ability to inhibit specific enzymes or scavenge free radicals, as demonstrated through in vitro assays and molecular docking studies (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, are crucial for their application in biological systems. High solvation energy values in solution suggest good solubility, which is essential for biological activity. Vibrational assignments and harmonic force constants contribute to understanding the compound's stability and reactivity in various environments (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties, including the reactivity of "this compound" derivatives, are influenced by the planarity of CH3 groups and the molecule's overall structure. Theoretical studies, such as DFT calculations, provide insights into these properties, predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets (Karrouchi et al., 2020).

Scientific Research Applications

Agricultural and Horticultural Applications

  • Nitrification Inhibition : 3,4-Dimethylpyrazole phosphate (DMPP), related to 3,4-Dimethylbenzohydrazide, has been identified as a novel nitrification inhibitor with favorable properties for agriculture and horticulture. DMPP can significantly reduce nitrate leaching and may also reduce N2O emission, offering the potential to save mineral fertilizer nitrogen, reduce the number of nitrogen application rounds, and improve crop yields with current fertilizer-N rates (Zerulla et al., 2001).

Chemical Synthesis and Pharmaceutical Research

  • Synthesis of Derivatives for Anticancer Applications : New hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, which can be considered as structurally related to this compound, have been synthesized and evaluated for their anticancer properties. One compound, in particular, demonstrated significant cytotoxicity in ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).
  • Antibacterial Activities of Bis-1,3,4-oxadiazoline Derivatives : The synthesis of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate, which is structurally related to this compound, has been reported. These compounds have shown effective antibacterial properties, especially against S. aureus (Li, Dan, & Fu, 2008).

Environmental and Health Safety Studies

  • Toxicological Assessments : Though not directly related to this compound, studies on compounds like 3,4-Dimethylpyrazole phosphate can provide insights into the toxicological and ecotoxicological safety assessments necessary for similar compounds in environmental and health contexts (Zerulla et al., 2001).

Safety and Hazards

3,4-Dimethylbenzohydrazide is associated with certain hazards. It has been classified under the GHS07 hazard class . The compound may cause harm if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3,4-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRJRJKXLKZPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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